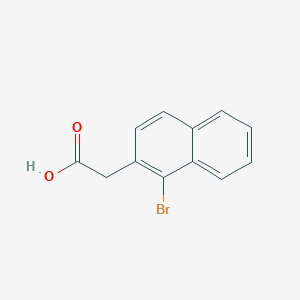
(3-methanesulfonylpropyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-methanesulfonylpropyl)(methyl)amine” is a chemical compound with the IUPAC name N-methyl-3-(methylsulfonyl)-1-propanamine . It has a molecular weight of 151.23 . The compound is typically stored at room temperature and is available in liquid form .
Synthesis Analysis
The synthesis of amines like “(3-methanesulfonylpropyl)(methyl)amine” can be achieved through various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The InChI code for “(3-methanesulfonylpropyl)(methyl)amine” is 1S/C5H13NO2S/c1-6-4-3-5-9(2,7)8/h6H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Amines, including “(3-methanesulfonylpropyl)(methyl)amine”, can undergo a variety of chemical reactions. These include reactions with acid chlorides to form amides, and eliminations to form alkenes via the Hofmann elimination .Physical And Chemical Properties Analysis
“(3-methanesulfonylpropyl)(methyl)amine” is a liquid at room temperature .Scientific Research Applications
Materials Science
In materials science, amines contribute to the design and fabrication of functional materials. They serve as building blocks in the synthesis of polymers, catalysts, sensors, and nanomaterials .
Pharmaceutical Testing
Compounds like (3-methanesulfonylpropyl)(methyl)amine are used in pharmaceutical testing as reference standards to ensure accurate results .
Mechanism of Action
Safety and Hazards
“(3-methanesulfonylpropyl)(methyl)amine” is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-methanesulfonylpropyl)(methyl)amine involves the reaction of 3-chloropropanesulfonic acid with methylamine in the presence of a base to form the intermediate (3-methanesulfonylpropyl)methylamine. This intermediate is then reacted with sodium hydride and methyl iodide to yield the final product.", "Starting Materials": ["3-chloropropanesulfonic acid", "methylamine", "base", "sodium hydride", "methyl iodide"], "Reaction": ["Step 1: React 3-chloropropanesulfonic acid with methylamine in the presence of a base to form (3-methanesulfonylpropyl)methylamine.", "Step 2: React (3-methanesulfonylpropyl)methylamine with sodium hydride in a solvent to form the corresponding sodium salt.", "Step 3: React the sodium salt with methyl iodide to yield (3-methanesulfonylpropyl)(methyl)amine."] } | |
CAS RN |
373356-37-7 |
Product Name |
(3-methanesulfonylpropyl)(methyl)amine |
Molecular Formula |
C5H13NO2S |
Molecular Weight |
151.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



